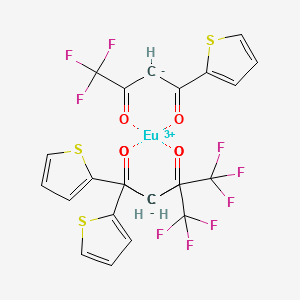

Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III)

Description

Chemical Formula: C${24}$H${15}$EuF$9$O$6$S$_3$

Molecular Weight: 995.69 g/mol (when coordinated with 1,10-phenanthroline)

CAS Number: 14054-87-6

Structure: The complex consists of a europium(III) ion coordinated to three 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate (TTA) ligands. The TTA ligand features a thienyl substituent, which enhances luminescence via antenna effects, and trifluoromethyl groups that improve thermal stability .

Propriétés

IUPAC Name |

europium(3+);4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H4F3O2S.Eu/c3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h3*1-4H;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYALKNSIOHINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12EuF9O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14054-87-6 | |

| Record name | Tris(thenoyltrifluoroacetonato)europium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14054-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium, tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato-.kappa.O1,.kappa.O3]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dionato-O,O']europium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) is an organo-metallic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As an organo-metallic compound, it may interact with its targets through coordination bonds. More research is required to elucidate the exact interactions and resulting changes.

Pharmacokinetics

It is soluble in Dimethylformamide, which suggests it may have good bioavailability.

Result of Action

As an organo-metallic compound, it may have various effects depending on its targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III). For instance, it is stable at room temperature, which suggests it may be stable under a variety of environmental conditions.

Analyse Biochimique

Biochemical Properties

Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) plays a crucial role in biochemical reactions, particularly in the context of luminescence. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with proteins that have specific binding sites for europium ions. The nature of these interactions is primarily electrostatic, with the europium ion forming coordination bonds with the oxygen atoms of the biomolecules .

Cellular Effects

The effects of Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the luminescence of cells, which can be used as a marker for various cellular processes. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, through coordination bonds. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) vary with different dosages in animal models. At low doses, the compound can enhance cellular luminescence without causing significant toxicity. At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) is transported and distributed through various mechanisms. It can bind to transport proteins that facilitate its movement across cell membranes. Additionally, the compound can accumulate in specific cellular compartments, depending on its binding interactions with biomolecules .

Subcellular Localization

The subcellular localization of Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence cellular metabolism and energy production .

Activité Biologique

Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III), commonly referred to as europium(III) thenoyltrifluoroacetonate, is a complex compound with notable applications in various fields including photonics and biological imaging. This article delves into its biological activity, focusing on its mechanisms of action, applications in biological systems, and relevant case studies.

- Chemical Formula : C24H12EuF9O6S3

- Molecular Weight : 815.48 g/mol

- CAS Number : 14054-87-6

- Melting Point : 143°C to 144°C

- Solubility : Soluble in methanol and toluene

Mechanism of Biological Activity

Europium(III) complexes are known for their luminescent properties, which are primarily utilized in biological imaging and sensing. The compound exhibits fluorescence due to the electronic transitions of the europium ion when excited by ultraviolet or visible light. The specific biological activities associated with this compound include:

- Fluorescence Imaging : The compound serves as a fluorescent probe in imaging applications, allowing for the visualization of cellular processes and structures.

- Chelation Properties : As a chelator, it can bind to various metal ions, influencing their bioavailability and transport within biological systems .

Applications in Biological Systems

The biological applications of Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) can be categorized into several areas:

- Cell Imaging : The compound is used in fluorescence microscopy to label cells or tissues. Its ability to emit light upon excitation makes it a valuable tool for tracking cellular dynamics.

- Biosensing : It has been employed in the development of biosensors for detecting specific biomolecules due to its sensitivity and specificity .

Case Study 1: Cellular Uptake and Imaging

A study investigated the uptake of europium complexes in living cells using fluorescence microscopy. The results demonstrated that the compound could effectively label various cell types, including primary neurons and cancer cells. The imaging revealed distinct localization patterns within the cells, indicating potential applications in targeted drug delivery systems .

Case Study 2: Sensing Applications

In another study, Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) was utilized as a sensor for monitoring pH changes in biological environments. The fluorescence intensity varied with pH levels, allowing for real-time monitoring of cellular conditions. This property is particularly useful in studying metabolic processes and disease states where pH fluctuations are significant .

Summary of Findings

The following table summarizes key findings related to the biological activity of Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III):

| Property | Details |

|---|---|

| Fluorescence Emission | Strong emission under UV light |

| Cellular Uptake | Effective labeling of various cell types |

| Chelation | Binds metal ions influencing bioavailability |

| Sensing Capability | Sensitive to pH changes |

Comparaison Avec Des Composés Similaires

Critical Analysis of Contradictions and Limitations

- Commercial Availability: notes discontinuation of Eu(TTA)$_3$, likely due to supplier-specific decisions, though research usage remains active .

- Quantum Yield Variability : Reported values for Eu(TTA)$_3$ range from 40% to 70%, depending on auxiliary ligands and matrix encapsulation .

Méthodes De Préparation

Conventional Reflux Method

- Europium(III) salt is dissolved in anhydrous ethanol.

- The ligand is added in a threefold molar excess relative to europium.

- The mixture is refluxed for approximately 6 to 8 hours under nitrogen or inert atmosphere to prevent hydrolysis.

- The complex precipitates upon cooling or by adding a non-solvent such as water.

- The product is filtered, washed, and dried under vacuum.

This method yields a solid complex with melting points reported between 134°C and 140°C.

Solvothermal Synthesis

- Europium(III) ions and the ligand are combined in anhydrous ethanol or other suitable solvent.

- The mixture is sealed in an autoclave and heated at elevated temperatures (e.g., 100–150°C) for several hours (up to 8 hours).

- This method enhances yield and crystallinity compared to conventional reflux.

- The solvothermal method also allows better control over particle size and morphology.

A study demonstrated that solvothermal synthesis of europium ternary complexes with 2-thenoyltrifluoroacetone ligands resulted in higher yields and strong characteristic red fluorescence emission.

Reaction Parameters Affecting Preparation

| Parameter | Optimal Condition | Effect on Product |

|---|---|---|

| Solvent | Anhydrous ethanol | Enhances solubility and complex stability |

| Reflux Time | 6–8 hours | Ensures complete coordination |

| Temperature | 78–85°C (ethanol reflux) or 100–150°C (solvothermal) | Influences crystallinity and yield |

| Molar Ratio | Eu(III) : ligand = 1 : 3 | Stoichiometric for tris-complex formation |

| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis and oxidation |

Characterization and Analytical Findings

- Elemental Analysis and ICP Emission Spectroscopy: Confirm europium content and ligand coordination ratio.

- Infrared Spectroscopy (IR): Shows characteristic β-diketonate coordination bands indicating bidentate ligand binding to Eu(III).

- NMR and UV-Vis Spectroscopy: Used to confirm ligand structure and complex formation.

- Melting Point: Consistently reported between 134°C and 140°C for the anhydrous complex; hydrate forms show slightly higher melting points (~143–144°C).

- Luminescence: The complex exhibits strong red emission under UV excitation, attributed to Eu(III) f-f transitions sensitized by the ligand.

Summary Table of Preparation Methods

Additional Notes

- The complex is soluble in methanol and toluene but sensitive to hydrolysis, often forming reversible hydrates.

- Safety precautions include handling under inert atmosphere and avoiding moisture to maintain complex integrity.

- The tris-complex is widely used in luminescent materials, especially for red phosphors in near-UV white LEDs, making the preparation method crucial for performance.

Q & A

Q. What synthesis methodologies are optimal for preparing Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium(III)?

The complex can be synthesized via ligand exchange using europium chloride hexahydrate and the β-diketonate ligand in ethanol/ammonium hydroxide. Key steps include dissolving the ligand (e.g., 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione) in ethanol, adding europium chloride dropwise, and allowing chelate formation overnight under stirring. Evaporation yields the crystalline product, which is purified via recrystallization .

Q. How is this europium complex characterized for purity and structural integrity?

Elemental analysis (C, H, N, F, O, and Eu content) is critical for verifying stoichiometry. For example, calculated vs. experimental values for carbon (42.66% vs. 42.68%) and nitrogen (4.15% vs. 3.98%) highlight minor discrepancies requiring iterative synthesis optimization . NMR spectroscopy (e.g., 13C-NMR) further confirms ligand coordination, with diastereotopic proton signals (e.g., H-4 protons at 2J = 13.6–14.8 Hz) providing structural insights .

Q. What are the primary applications of this complex in sensing technologies?

The europium(III) complex serves as a pressure-insensitive reference dye in aerodynamics due to its stable emission under varying pressures. It is paired with pressure-sensitive dyes (e.g., pyrene sulfonic acid) in polymer matrices, leveraging their distinct excitation/emission profiles . It is also integrated into magnetic nanobeads for biosensing via acetone-swelling and vacuum-drying protocols to encapsulate fluorescent labels .

Q. How does the ligand structure influence photophysical properties?

The thienyl group in the β-diketonate ligand enhances luminescence quantum yield by rigidifying the coordination sphere and reducing non-radiative decay. This contrasts with phenyl or naphthyl derivatives, where bulkier substituents may sterically hinder energy transfer .

Advanced Research Questions

Q. How is circularly polarized luminescence (CPL) induced in this europium complex?

Optical activity is induced via adduct formation with chiral alkaloids (e.g., quinine or cinchonidine). CPL spectroscopy reveals correlations between the alkaloid’s absolute configuration and the sign of induced luminescence polarization. For instance, quinidine induces a distinct CPL signature at 615 nm, enabling enantioselective sensing applications .

Q. What strategies improve temperature sensitivity in luminescent films incorporating this complex?

Dispersing the europium complex in polymer matrices (e.g., poly(N-dodecylacrylamide) or fluoroacrylic polymer) enhances temperature-dependent luminescence lifetime. The polymer’s thermal expansion alters ligand-metal energy transfer efficiency, enabling sensitivity across 274–370 K. Calibration curves are derived from lifetime decay measurements at varying temperatures .

Q. How does femtosecond laser excitation enhance bioimaging applications?

Ultra-high-intensity femtosecond pulses (e.g., 800 nm, 100 fs) excite the europium complex in aqueous solutions, amplifying luminescence intensity by orders of magnitude. This enables single-molecule detection in fluorescence microscopy and high-throughput bioassays, even at sub-micromolar concentrations .

Q. What challenges arise in elemental analysis of lanthanide β-diketonate complexes?

Discrepancies between calculated and experimental elemental values (e.g., ±0.5% for carbon) stem from hygroscopicity, ligand decomposition during synthesis, or incomplete chelation. Combustion analysis coupled with inductively coupled plasma mass spectrometry (ICP-MS) improves accuracy for rare-earth quantification .

Q. How do auxiliary ligands modulate reactivity in coordination chemistry?

Auxiliary ligands (e.g., 1,10-phenanthroline or TOPO) enhance solubility and stability in organic solvents. For example, TOPO-coordinated europium complexes exhibit superior solubility in acetone, facilitating nanobead functionalization . Conversely, bipyridine ligands reduce aggregation in polymeric films, improving luminescence homogeneity .

Q. What mechanistic insights guide the use of this complex as an NMR shift reagent?

The europium complex induces paramagnetic shifts in 13C-NMR spectra by coordinating to electron-rich substrates (e.g., D-camphor). Its superior solubility in weakly coordinating solvents (vs. Eu(DPM)₃) enables precise assignment of diastereotopic carbons (e.g., C9 and C10 in camphor at δ 25–30 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.